molecular formula C14H18N4O2 B4761426 2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide

Cat. No. B4761426
M. Wt: 274.32 g/mol
InChI Key: NBJHZAKHSFXNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the TBK1/IKKε kinases, which are involved in the regulation of innate immune responses.

Mechanism of Action

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide exerts its effects by inhibiting the TBK1/IKKε kinases, which are involved in the regulation of innate immune responses. These kinases are activated in response to various stimuli such as viral infection or cellular stress, and they play a key role in the production of type I interferons and other pro-inflammatory cytokines. By inhibiting these kinases, 2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide can reduce the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of immune cell activation, and the suppression of type I interferon signaling. It has also been shown to have anti-tumor effects in preclinical models, potentially through its effects on the immune system.

Advantages and Limitations for Lab Experiments

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide has several advantages for use in lab experiments, including its potency and selectivity for the TBK1/IKKε kinases, as well as its ability to inhibit pro-inflammatory cytokine production. However, its limitations include its relatively low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several potential future directions for research on 2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide, including its use in combination with other immunomodulatory agents for the treatment of autoimmune and inflammatory diseases, its potential as an anti-tumor agent in combination with immunotherapy, and its use in the study of innate immune signaling pathways. Further research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of autoimmune and inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of immune cells such as macrophages and dendritic cells.

properties

IUPAC Name

1-[(1-methylindole-3-carbonyl)amino]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-3-8-15-14(20)17-16-13(19)11-9-18(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJHZAKHSFXNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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